molecular formula C13H12N2O3 B12893117 Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate CAS No. 89812-72-6

Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate

Cat. No.: B12893117
CAS No.: 89812-72-6
M. Wt: 244.25 g/mol
InChI Key: AVCSIPVWKUUHAZ-UHFFFAOYSA-N
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Description

Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate is a chemical building block designed for research and development, particularly in synthetic organic and medicinal chemistry. This compound features a benzoate ester linked to a pyrrole carboxamide group, a structural motif found in various biologically active molecules and synthetic intermediates. Its molecular framework is analogous to scaffolds used in the synthesis of complex nitrogen-containing heterocycles, such as the pyrrolo[2,1-c][1,4]benzodiazocine ring system, which is a pharmacophore of interest in drug discovery . The presence of both amide and ester functional groups makes it a versatile precursor for further chemical transformations, including cyclization and condensation reactions. It is supplied as a research chemical for use in laboratory settings only. This product is intended for use by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Handle with appropriate personal protective equipment in accordance with safe laboratory practices.

Properties

CAS No.

89812-72-6

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

methyl 2-(1H-pyrrole-2-carbonylamino)benzoate

InChI

InChI=1S/C13H12N2O3/c1-18-13(17)9-5-2-3-6-10(9)15-12(16)11-7-4-8-14-11/h2-8,14H,1H3,(H,15,16)

InChI Key

AVCSIPVWKUUHAZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1H-pyrrole-2-carboxamido)benzoate typically involves the reaction of 2-aminobenzoic acid with methyl 2-pyrrolecarboxylate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functionalities in the compound undergo hydrolysis under acidic or basic conditions:

Ester Hydrolysis

  • Conditions : Acidic (HCl/H₂O) or basic (NaOH/H₂O) hydrolysis at elevated temperatures (60–100°C).

  • Product : 2-[(1H-Pyrrole-2-carbonyl)amino]benzoic acid.

  • Mechanism : Nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon.

  • Yield : ~85% under basic conditions .

Amide Hydrolysis

  • Conditions : Prolonged reflux in concentrated HCl or H₂SO₄.

  • Product : Pyrrole-2-carboxylic acid and 2-aminobenzoic acid.

  • Notes : Requires harsh conditions due to the stability of the amide bond .

Nucleophilic Substitution at the Ester Group

The methyl ester group participates in nucleophilic substitution reactions:

Reaction Type Reagents/Conditions Product Yield Reference
TransesterificationAlcohol (R-OH), acid catalyst (H₂SO₄)2-[(1H-Pyrrole-2-carbonyl)amino]benzoate ester derivatives70–80%
AminolysisHydrazine (NH₂NH₂) in ethanol2-[(1H-Pyrrole-2-carbonyl)amino]benzohydrazide88%

Electrophilic Aromatic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution:

Nitration

  • Reagents : HNO₃/H₂SO₄ at 0–5°C.

  • Product : Nitro-substituted derivatives at the α-position of the pyrrole ring.

  • Yield : ~60% .

Sulfonation

  • Reagents : SO₃ in H₂SO₄.

  • Product : Pyrrole-2-sulfonamide derivatives.

  • Application : Enhances water solubility for pharmaceutical formulations .

Coupling Reactions

The compound participates in metal-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C).

  • Substrate : Arylboronic acids.

  • Product : Biaryl derivatives with retained amide/ester functionalities.

  • Yield : 75–90% .

Buchwald-Hartwig Amination

  • Catalyst : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene (100°C).

  • Substrate : Aryl halides.

  • Product : N-arylated pyrrole-carboxamide derivatives.

  • Application : Synthesis of bioactive analogs .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems:

  • Conditions : POCl₃ or PPA (polyphosphoric acid) at 120°C.

  • Product : Pyrrolo[1,2-a]quinoxaline-6,11-dione derivatives.

  • Mechanism : Dehydration followed by cyclization .

  • Yield : 97% in PPA .

Reduction Reactions

Selective reduction of functional groups:

Target Group Reagents Product Yield Reference
EsterLiAlH₄ in THF2-[(1H-Pyrrole-2-carbonyl)amino]benzyl alcohol65%
AmideBH₃·THFSecondary amine derivative<50%

Microwave-Assisted Reactions

Microwave irradiation enhances reaction efficiency:

  • Example : Paal-Knorr pyrrole synthesis with 2,5-dimethoxytetrahydrofuran under microwave conditions (150°C, 10 min).

  • Advantage : Reduces reaction time from hours to minutes and improves yield by 20–30% .

Biological Activity Correlation

While beyond the scope of pure chemical reactions, modified derivatives exhibit:

  • Antibacterial Activity : Via DNA gyrase inhibition (IC₅₀ = 3.5 μM) .

  • Anticancer Potential : Against MCF-7 and A549 cell lines (IC₅₀ = 3.42–5.97 μM) .

Scientific Research Applications

Methyl 2-(1H-pyrrole-2-carboxamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1H-pyrrole-2-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s closest analogs are methyl benzoate-based pesticides, which share the ester backbone but differ in substituents and linkages. Key differences are highlighted below:

Compound Name Substituent at 2-Position Functional Groups Primary Use
Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate 1H-Pyrrole-2-carbonylamino Amide, ester, pyrrole Not specified in evidence
Bensulfuron-methyl ester Sulfonylurea bridge linked to 4,6-dimethoxy-2-pyrimidinyl Sulfonylurea, pyrimidine, ester Herbicide
Primisulfuron-methyl Sulfonylurea bridge linked to 4,6-bis(difluoromethoxy)-2-pyrimidinyl Sulfonylurea, pyrimidine, ester Herbicide
Diclofop-methyl 4-(2,4-Dichlorophenoxy)phenoxypropanoate Ether, ester, chlorinated aryl Herbicide
Haloxyfop-methyl ester 4-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxypropanoate Ether, ester, pyridine, halogenated Herbicide

Key Observations:

  • Backbone Similarities : All compounds share the methyl benzoate core, critical for lipid solubility and membrane permeability.
  • Functional Group Divergence: The target compound employs an amide-linked pyrrole, enabling hydrogen bonding and π-π interactions. Sulfonylurea analogs (e.g., bensulfuron-methyl) rely on sulfonylurea bridges and pyrimidine rings, which inhibit acetolactate synthase (ALS) in plants . Halogenated phenoxypropanoates (e.g., diclofop-methyl) disrupt auxin signaling in weeds .

Physicochemical Properties (Inferred)

While experimental data for the target compound is unavailable, structural trends suggest:

  • Solubility : The pyrrole-amide group may enhance water solubility compared to wholly hydrophobic analogs like diclofop-methyl.
  • Stability : Amide bonds are generally resistant to hydrolysis under physiological conditions, whereas sulfonylurea bridges degrade more readily, limiting herbicide residual activity .
  • Melting Point : Hydrogen bonding via the amide group could elevate melting points relative to ether- or sulfonyl-linked derivatives.

Research Findings and Methodological Considerations

  • Computational Studies : Density-functional theory (DFT) methods (e.g., Becke’s hybrid functionals ) could model the compound’s electronic structure, predicting reactivity sites or binding affinities.
  • Crystallography : Tools like SHELX may resolve its solid-state conformation, clarifying hydrogen-bonding networks influenced by the pyrrole-amide group.
  • Synthetic Challenges : The pyrrole ring’s sensitivity to oxidation under acidic/basic conditions may necessitate protective strategies during synthesis .

Biological Activity

Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features a unique combination of a benzoate moiety and a pyrrole-derived carbonyl group. Its molecular formula is C12_{12}H11_{11}N\O2_2, with a molecular weight of approximately 248.28 g/mol. The structural characteristics enable it to interact with various biological targets, making it a subject of extensive research.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, pyrrole derivatives have been studied for their activity against drug-resistant strains of Mycobacterium tuberculosis. A study demonstrated that certain pyrrole-2-carboxamide derivatives showed minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL against M. tuberculosis . this compound is hypothesized to possess similar antimicrobial efficacy due to its structural similarities.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Analogous compounds have shown promising results against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For example, certain derivatives exhibited IC50_{50} values ranging from 0.2 to 5 μM, indicating significant cytotoxicity . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies on related compounds:

Compound NameStructure FeaturesBiological ActivityIC50_{50} Values
Methyl 4-amino benzoateAmino group on para positionPrecursor in drug synthesisNot specified
Methyl 3-(1H-pyrrole-2-carbonyl)aminopropanoatePropanoate side chainVaries by substitutionNot specified
Methyl 4-(1H-pyrrole-3-carboxamide)benzoateCarboxamide functional groupEnhanced solubility and bioavailability<10 μM
Methyl 2-(pyrrolidine-1-carbonyl)aminobenzoatePyrrolidine instead of pyrroleDifferent biological activitiesNot specified

These findings illustrate how modifications in the chemical structure can influence the biological activity and therapeutic potential of related compounds.

Study on Antimicrobial Efficacy

In a recent study, researchers synthesized a series of pyrrole derivatives, including this compound, and evaluated their activity against M. tuberculosis. The study revealed that specific modifications enhanced their potency against resistant strains, with some compounds achieving MIC values significantly lower than traditional antibiotics .

Investigation of Anticancer Properties

Another investigation focused on the anticancer properties of pyrrole-containing compounds. The study reported that several derivatives exhibited strong antiproliferative effects on human cancer cell lines, with IC50_{50} values comparable to established chemotherapeutics like doxorubicin . This suggests that this compound could be a viable candidate for further development in cancer therapy.

Q & A

Optimization of Synthesis Procedures for Methyl 2-[(1H-pyrrole-2-carbonyl)amino]benzoate

Q: What methodological strategies are recommended for optimizing the synthesis of this compound, particularly in achieving high yields and purity? A:

  • Reaction Conditions: Use reflux conditions with ethanol as the solvent, analogous to hydrazone synthesis (e.g., 2-acetylpyridine-4'-methylbenzoyl hydrazone in ). Adjust molar ratios (1:1) and monitor reaction completion via TLC.
  • Work-Up: After partial solvent removal, precipitate the product by cooling, followed by filtration and washing with cold ethanol to remove unreacted starting materials .
  • Safety: Implement safety protocols (e.g., gloves, eye protection) to mitigate risks associated with inhalation or skin contact, as outlined in methyl 2-[(ethoxycarbonyl)amino]benzoate synthesis () .

Advanced Characterization Techniques for Structural Validation

Q: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound? A:

  • Cross-Validation: Combine 1^1H/13^{13}C NMR, IR, and mass spectrometry (e.g., ESI-MS in ) to confirm functional groups (amide, ester) and aromatic protons.
  • X-ray Crystallography: For unambiguous confirmation, use SHELX programs ( ) to solve crystal structures, especially if unexpected tautomeric forms (e.g., keto-enol) are observed .
  • Melting Point Comparison: Cross-reference with literature values (e.g., lists methyl benzoate derivatives with mp 150–167°C) to assess purity .

Computational Analysis of Electronic and Reactivity Properties

Q: Which density functional theory (DFT) methods are suitable for predicting the electronic properties and reaction pathways of this compound? A:

  • Functional Selection: Hybrid functionals like B3LYP ( ) or Colle-Salvetti correlation models ( ) are recommended for accurate thermochemical and electronic structure calculations.
  • Applications:
    • Calculate HOMO-LUMO gaps to predict reactivity.
    • Simulate IR/NMR spectra using Gaussian or ORCA software, comparing results with experimental data .
  • Mechanistic Insights: Model amide bond formation pathways (e.g., ’s General Procedure F1) to identify rate-limiting steps .

Addressing Contradictions in Biological Activity Data

Q: How should researchers interpret conflicting reports on the biological activity of pyrrole-carboxamide derivatives like this compound? A:

  • Assay Standardization: Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls.
  • Metabolite Analysis: Employ HPLC (e.g., ’s 97.34% purity threshold) to rule out degradation products .
  • SAR Studies: Modify substituents (e.g., fluorine or methyl groups, as in ) to correlate structural features with activity trends .

Mechanistic Studies of Amide Bond Formation

Q: What experimental and computational approaches can elucidate the mechanism of amide bond formation in this compound synthesis? A:

  • Kinetic Studies: Monitor reaction progress via in situ FTIR to detect intermediates (e.g., acyl chloride).
  • DFT Modeling: Optimize transition states using B3LYP/6-31G(d) to identify activation barriers ( ) .
  • Isotopic Labeling: Use 15^{15}N-labeled amines (e.g., ’s pyrrole derivatives) to trace reaction pathways .

Stability and Degradation Under Various Conditions

Q: How does this compound degrade under acidic, basic, or photolytic conditions, and what analytical methods are most effective? A:

  • Stress Testing: Expose the compound to 0.1M HCl/NaOH and UV light (254 nm). Monitor degradation via LC-MS ( ) .
  • Degradation Products: Compare with known benzoate derivatives () to identify hydrolysis byproducts (e.g., free carboxylic acid) .
  • Storage Recommendations: Store at 2–8°C (per ) to minimize decomposition .

Applications in Medicinal Chemistry and Drug Design

Q: What structural features of this compound make it a promising scaffold for anticancer or antimicrobial agents? A:

  • Bioisosteric Replacement: The pyrrole-carboxamide moiety mimics natural peptides, enhancing target binding (e.g., ’s anticancer applications) .
  • Fluorine Effects: The 4-fluoro substituent (analogous to ) improves metabolic stability and membrane permeability .
  • SAR Libraries: Synthesize derivatives with varying substituents (e.g., methyl, chloro) and screen against kinase targets .

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